Triazabicyclodecene

説明

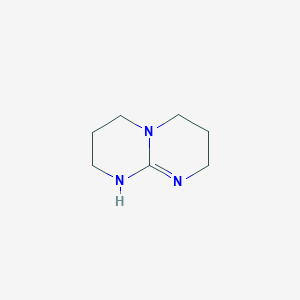

Structure

3D Structure

特性

IUPAC Name |

3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKFHMNJTHKMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NCCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206793 | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a) pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5807-14-7 | |

| Record name | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZABICYCLODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAF7GN82TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triazabicyclodecene (TBD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a powerful, bicyclic guanidine-type superbase that has garnered significant attention as a versatile organocatalyst in a myriad of organic transformations. Its unique bifunctional nature, possessing both a nucleophilic imine nitrogen and a hydrogen-bond donating N-H proton, allows it to efficiently catalyze a wide range of reactions, including polymerizations, Michael additions, and amidations. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of TBD, offering practical experimental protocols and in-depth data analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, polymer chemistry, and drug development who are interested in leveraging the catalytic prowess of TBD.

Synthesis of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

The synthesis of TBD can be achieved through various routes. A common and effective method involves the reaction of dicyandiamide (B1669379) with bis(3-aminopropyl)amine (B123863). This process is typically carried out at elevated temperatures and can be performed with or without a catalyst.[1]

Experimental Protocol: Synthesis from Dicyandiamide and Bis(3-aminopropyl)amine

This protocol outlines a general procedure for the synthesis of TBD.[1]

Materials:

-

Dicyandiamide (DCDA)

-

Bis(3-aminopropyl)amine (also known as dipropylenetriamine, DPTA)

-

p-Toluenesulfonic acid (optional, as catalyst)

-

Toluene (B28343) (for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve dicyandiamide in a solution of bis(3-aminopropyl)amine.

-

Optionally, add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to a temperature of at least 150 °C (a typical range is 180-230 °C) and maintain vigorous stirring. The reaction will produce gaseous ammonia (B1221849) as a byproduct.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude TBD can be purified by distillation or crystallization. For crystallization, dissolve the crude product in a minimal amount of hot toluene and allow it to cool slowly. The resulting crystals can be collected by filtration.

Note: This reaction can also be performed by the stepwise addition of a solution of dicyandiamide in bis(3-aminopropyl)amine to a hot solution of bis(3-aminopropyl)amine.[1]

Synthesis of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

A methylated derivative of TBD, MTBD, is also a potent catalyst. Its synthesis involves a two-stage process.[2]

Stage 1: Synthesis of N,N'-bis(3-aminopropyl)methylamine

-

To a flask cooled in an ice bath, add N-methyl-1,3-propanediamine.

-

Slowly add acrylonitrile (B1666552) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition, allow the mixture to stir at room temperature.

-

The resulting dinitrile intermediate is then hydrogenated using a catalyst such as Raney Nickel in a high-pressure autoclave under hydrogen pressure and elevated temperature.[2]

Stage 2: Cyclization to MTBD

-

The N,N'-bis(3-aminopropyl)methylamine intermediate is dissolved in a suitable solvent like methanol.

-

A cyclizing agent, such as S-methylisothiourea sulfate, is added to the solution.

-

The mixture is heated to reflux in the presence of a base like sodium methoxide (B1231860) to facilitate the cyclization.[2]

-

The product is worked up and purified by filtration and distillation.[2]

Characterization of Triazabicyclodecene (TBD)

Thorough characterization is crucial to confirm the identity and purity of the synthesized TBD. The following sections detail the key analytical techniques and expected data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃ | [3] |

| Molecular Weight | 139.20 g/mol | [3] |

| Appearance | White to faintly yellow crystalline solid | [4] |

| Melting Point | 125-130 °C | [5] |

| pKa of conjugate acid (in Acetonitrile) | ~26 |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of TBD.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~3.2 | m |

| ~3.0 | t |

| ~1.8 | m |

| ~1.6 | m |

| ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm |

| ~151 |

| ~46 |

| ~37 |

| ~20 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a general representation.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of TBD.

| Mass Spectrometry (Electron Ionization - EI) | |

| m/z | Relative Intensity |

| 139 | [M]⁺ (Molecular Ion) |

| 138 | [M-H]⁺ |

2.2.3. X-ray Crystallography

| Crystal Data for TBD-Oxalic Acid Salt | |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.8795 |

| b (Å) | 9.760 |

| c (Å) | 13.612 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Data obtained from the Crystallography Open Database (COD) entry 7210922 for the TBD-oxalic acid complex.[5]

Catalytic Applications and Mechanistic Pathways

TBD is a highly effective catalyst for a variety of organic reactions due to its unique structural features.

Ring-Opening Polymerization (ROP) of Cyclic Esters

TBD is an excellent catalyst for the ring-opening polymerization of lactones and other cyclic esters, producing polymers with controlled molecular weights and narrow polydispersity.[6][7] The proposed mechanism involves a bifunctional activation, where TBD activates both the monomer and the initiating alcohol.[7]

Michael Addition

TBD efficiently catalyzes the Michael addition of various nucleophiles to α,β-unsaturated compounds. The reaction is typically fast and proceeds with high yields.[4] The mechanism involves the deprotonation of the Michael donor by TBD to generate a nucleophilic enolate, which then attacks the Michael acceptor.

Amidation of Esters

TBD is a highly effective catalyst for the amidation of esters with amines, a transformation that is often challenging to achieve under mild conditions.[8][9] The proposed mechanism involves the nucleophilic attack of TBD on the ester to form a reactive acyl-TBD intermediate, which is then readily attacked by the amine.[8]

Conclusion

1,5,7-Triazabicyclo[4.4.0]dec-5-ene is a highly valuable and versatile organocatalyst with broad applications in modern organic synthesis. This guide has provided a detailed overview of its synthesis and comprehensive characterization, including practical experimental protocols and key analytical data. The elucidation of its catalytic mechanisms in various transformations further underscores its utility. For researchers and professionals in drug development and materials science, TBD offers a powerful tool for the efficient and selective construction of complex molecules and polymers. It is anticipated that the information compiled in this technical guide will facilitate the broader adoption and innovative application of TBD in both academic and industrial research settings.

References

- 1. WO2019092319A1 - Method for preparing a bicyclic guanidine and its derivatives - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H13N3 | CID 79873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.oxalicacid | C9H15N3O4 | CID 139197195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The mechanism of TBD-catalyzed ring-opening polymerization of cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,7-Triazabicyclo[4.4.0]dec-5-ene, commonly known as TBD, is a potent, bicyclic guanidine-type superbase that has garnered significant attention in organic synthesis and materials science. Its unique structural framework confers exceptional basicity and nucleophilicity, rendering it a highly effective organocatalyst for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of TBD, including detailed experimental protocols for their determination. Furthermore, it delves into the mechanistic aspects of key TBD-catalyzed reactions, offering valuable insights for researchers and professionals in the field of chemistry and drug development.

Introduction

TBD is a white to pale yellow crystalline solid that is soluble in a range of organic solvents.[1] Its high basicity, with a pKa of its conjugate acid reported to be around 26 in acetonitrile, makes it a powerful tool for promoting reactions that require strong, non-nucleophilic bases.[1] TBD has found widespread application as a catalyst in various organic reactions, including Michael additions, Henry (nitroaldol) reactions, transesterification, and ring-opening polymerizations.[1] Its ability to activate substrates through hydrogen bonding and proton abstraction is central to its catalytic efficacy.

Physical Properties

The physical properties of TBD are crucial for its handling, application in reactions, and purification. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| IUPAC Name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine | [1] |

| Common Name | 1,5,7-Triazabicyclodecene (TBD) | [1] |

| CAS Number | 5807-14-7 | [1] |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 125-130 °C | [1] |

| Boiling Point | 222.3 ± 23.0 °C (Predicted) | [1] |

Solubility

A comprehensive understanding of TBD's solubility is essential for its use in various reaction media.

| Solvent | Solubility | Reference |

| Water | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Acetonitrile | Soluble | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Toluene | Soluble | [2] |

| Dichloromethane | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Diethyl ether | Soluble | [4] |

| Hexane | Sparingly soluble |

Acidity/Basicity

| Property | Value | Solvent | Reference |

| pKa of Conjugate Acid | 26.03 | Acetonitrile | [1] |

| pKa of Conjugate Acid | 15.2 ± 1.0 | Water | [1] |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of TBD.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.29 | s | 2H | Methylene protons |

| 3.23 | s | 6H | Methylene protons |

| 3.05 | s | 3H | NH proton |

| 1.98 | s | 2H | Methylene protons |

| 1.88 | s | 2H | Methylene protons |

| Note: This data is for the closely related 7-methyl-TBD and serves as a representative example. Specific shifts for TBD may vary slightly.[5] |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 151 | C=N (Imine carbon) |

| 46 | Methylene carbon |

| 37 | Methylene carbon |

| 20 | Methylene carbon |

| Note: This data was obtained in CDCl₃.[6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretching |

| ~2940-2850 | C-H stretching |

| ~1640 | C=N stretching |

| ~1450 | C-H bending |

| ~1250 | C-N stretching |

| Note: Peak positions can vary based on the sample preparation method and the presence of hydrogen bonding.[5] |

Chemical Properties and Reactivity

TBD's chemical behavior is dominated by its strong basicity and nucleophilicity, making it a versatile catalyst in organic synthesis.

Catalytic Activity

TBD is an efficient catalyst for a variety of organic reactions, including:

-

Michael Addition: TBD effectively catalyzes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[7]

-

Henry (Nitroaldol) Reaction: It promotes the reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[7]

-

Ring-Opening Polymerization (ROP): TBD is a highly active catalyst for the ROP of cyclic esters, such as lactide and caprolactone, to produce polyesters.[1]

-

Transesterification: It facilitates the exchange of the alkoxy group of an ester with another alcohol.[1]

Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key TBD-catalyzed reactions.

Caption: Proposed mechanism for the TBD-catalyzed Michael Addition reaction.

Caption: Proposed mechanism for the TBD-catalyzed Henry (Nitroaldol) Reaction.

Caption: Proposed mechanism for the TBD-catalyzed Ring-Opening Polymerization of a lactone.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and the synthesis of TBD.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Finely powder a small amount of the TBD sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of TBD (125-130 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).

-

The melting point range is reported as T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small round-bottom flask with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Small test tube

Procedure:

-

Place a small amount of TBD into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the TBD.

-

Attach the test tube to a thermometer and suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a useful guideline.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

-

Balance

Procedure (Qualitative):

-

Place approximately 10-20 mg of TBD into a clean, dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Observe whether the solid dissolves completely. If it does, the compound is soluble. If a significant portion remains undissolved, it is considered insoluble.

Procedure (Quantitative):

-

Prepare a saturated solution of TBD in the chosen solvent at a specific temperature by adding an excess of TBD to a known volume of the solvent.

-

Stir the mixture for an extended period to ensure equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid TBD.

-

Calculate the solubility in g/100 mL or other appropriate units.

Synthesis of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Principle: TBD can be synthesized through the cyclization of bis(3-aminopropyl)amine (B123863) with a guanidinylating agent, such as guanidine (B92328) hydrochloride.[8]

Materials:

-

Bis(3-aminopropyl)amine

-

Guanidine hydrochloride

-

Strong acid (e.g., hydrochloric acid)

-

High-boiling point solvent (e.g., xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine bis(3-aminopropyl)amine, guanidine hydrochloride, and a catalytic amount of a strong acid in a high-boiling point solvent.

-

Heat the reaction mixture to 140-180 °C and maintain this temperature for 7-9 hours with vigorous stirring.[8]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by distillation under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent.[4]

Safety and Handling

TBD is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Work in a well-ventilated fume hood.

Conclusion

1,5,7-Triazabicyclo[4.4.0]dec-5-ene is a powerful and versatile organocatalyst with a well-defined set of physical and chemical properties. Its strong basicity and catalytic activity have made it an indispensable tool in modern organic synthesis. This technical guide provides a thorough understanding of TBD's characteristics, along with practical experimental protocols, to aid researchers in its safe and effective utilization in their scientific endeavors. The mechanistic insights into its catalytic cycles offer a foundation for the rational design of new synthetic methodologies and the development of novel materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | C8H15N3 | CID 123583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene(5807-14-7) 1H NMR [m.chemicalbook.com]

- 4. Triazabicyclodecene | C7H13N3 | CID 79873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) for Researchers and Drug Development Professionals

CAS Number: 5807-14-7

An Introduction to a Versatile Organocatalyst in Complex Molecule Synthesis

1,5,7-Triazabicyclo[4.4.0]dec-5-ene, commonly referred to as TBD, is a powerful bicyclic guanidine-type organic base.[1][2] Its unique structural framework, featuring a combination of a strong basic site and a hydrogen-bond donating moiety, imparts exceptional catalytic activity in a wide array of organic transformations.[3][4] This has positioned TBD as a valuable tool for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.[1][5] While not typically a pharmacophore itself, TBD serves as a critical catalyst in the efficient and often stereoselective synthesis of complex, bioactive molecules, including pharmaceutical intermediates and natural product derivatives.[6][7] This guide provides a comprehensive overview of the technical aspects of TBD, including its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to the synthesis of molecules of pharmaceutical interest.

Core Physicochemical and Catalytic Properties

TBD's utility as a catalyst stems from its distinct chemical characteristics. It is a white to off-white crystalline solid with good solubility in a range of organic solvents.[8][9] Its most notable feature is its strong basicity, which allows it to effectively deprotonate a variety of substrates in organic reactions.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃N₃ | [2] |

| Molecular Weight | 139.20 g/mol | [2] |

| Melting Point | 125-130 °C | [8] |

| pKa of conjugate acid (in Acetonitrile) | 26.0 | [10] |

| Appearance | White to off-white crystalline solid | [9] |

Synthesis of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

The synthesis of TBD and its derivatives is well-established. A common laboratory-scale synthesis for its methylated analog, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), which shares a similar bicyclic guanidine (B92328) core, involves a two-stage process. The synthesis of TBD itself follows a similar logic, typically starting from readily available diamines and a guanidinylating agent.

Experimental Protocol: Synthesis of a TBD Analog (MTBD)

This protocol outlines the synthesis of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a derivative of TBD.

Stage 1: Synthesis of N,N'-bis(3-aminopropyl)methylamine

-

Reaction Setup: In a suitable reaction vessel, combine N-methyl-1,3-propanediamine with acrylonitrile (B1666552) in a double Michael addition reaction.

-

Hydrogenation: The resulting dinitrile intermediate is then subjected to hydrogenation to yield N,N'-bis(3-aminopropyl)methylamine.

Stage 2: Cyclization to form MTBD

-

Reaction Mixture: To a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add N,N'-bis(3-aminopropyl)methylamine (0.10 mol) and methanol (B129727) (200 mL).

-

Addition of Guanidinylating Agent: In a separate beaker, dissolve S-methylisothiourea sulfate (B86663) (0.05 mol) in methanol (50 mL) and add this solution to the reaction flask.

-

Cyclization: Slowly add a solution of sodium methoxide (B1231860) (0.10 mol) to the stirred reaction mixture. Heat the mixture to reflux and maintain for 12 hours, during which a precipitate of sodium sulfate will form.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, filter to remove the precipitated salts. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by distillation under reduced pressure to yield MTBD.

Key Catalytic Applications in the Synthesis of Bioactive Molecules

TBD's broad utility is demonstrated in its application across a range of important organic reactions that are foundational in the synthesis of pharmaceuticals and other bioactive compounds.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. TBD has been shown to be an excellent catalyst for this transformation.[3][8]

-

Reaction Setup: In a 1.5 mL vial, combine the Michael acceptor (e.g., cyclopent-2-en-1-one), the Michael donor (e.g., dimethyl malonate), and a suitable solvent such as toluene (B28343).

-

Catalyst Addition: Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst, typically at a loading of 10-20 mol%.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is generally mild, fast, and proceeds in high yield.[8]

-

Work-up: Upon completion, the reaction mixture can be directly purified by column chromatography to isolate the desired product.

Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. It is a valuable method for the synthesis of β-nitro alcohols, which are versatile intermediates in the synthesis of amino alcohols and other important compounds. TBD is an effective catalyst for this reaction.[3]

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 1.0 mmol) and the nitroalkane (e.g., nitromethane, 1.5 mmol) in a suitable solvent like methanol (5 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol) to the cooled solution.

-

Reaction Conditions: Stir the reaction at 0 °C for approximately 1 hour.

-

Work-up: After the reaction is complete, acidify the mixture with 1 M HCl and extract the product with a suitable organic solvent like dichloromethane. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Ring-Opening Polymerization (ROP)

TBD is a highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL).[11][12] These polymers have significant applications in the biomedical field for drug delivery systems, sutures, and tissue engineering scaffolds.

-

Reaction Setup: In a glovebox under an inert atmosphere, charge a dried vial with an initiator (e.g., benzyl (B1604629) alcohol, 0.069 mmol), TBD (0.069 mmol), and a dry solvent like toluene (1 mL).

-

Monomer Addition: In a separate dried vial, add the cyclic ester monomer (e.g., rac-lactide, 6.94 mmol).

-

Polymerization: Add the catalyst/initiator solution to the monomer. Stir the reaction mixture at a controlled temperature (e.g., room temperature or lower for stereocontrol).

-

Quenching: After the desired reaction time, quench the polymerization by adding a solution of acetic acid in dichloromethane.

-

Purification: The polymer is then precipitated in a non-solvent like cold methanol, and the process is repeated to remove any residual monomer and catalyst. The purified polymer is then dried under vacuum.[13]

Amide Bond Formation

The formation of amide bonds is one of the most important transformations in organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. TBD has emerged as an effective catalyst for amidation reactions, for instance, through the aminolysis of lactones.[6]

-

Reaction Setup: To a suspension of the lactone (1.3 mmol) and TBD (1.5 mmol) in a solvent like DMF (1.0 mL), add the amine nucleophile (1.00 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction for the consumption of the amine and the formation of the intermediate amido alcohol.

-

Activation and Cyclization (if applicable): For certain substrates, an activating agent may be added to facilitate subsequent cyclization to a lactam.[14]

-

Work-up: The reaction is typically quenched with an aqueous solution, and the product can be isolated by filtration or extraction.

Relevance in Drug Development and Medicinal Chemistry

While TBD itself is not known to have direct pharmacological activity, its role in drug development is significant as a powerful synthetic tool.[5] The ability of TBD to catalyze the formation of complex nitrogen-containing heterocycles is particularly relevant, as these scaffolds are prevalent in a vast number of approved drugs.[1][15] For instance, TBD has been utilized in the synthesis of cyclic imides, which are present in various pharmaceuticals.[1] Furthermore, its application in the synthesis of β-amino alcohols via the Henry reaction provides access to key chiral building blocks for many drug molecules.

The development of drugs targeting various signaling pathways often relies on the efficient synthesis of diverse chemical libraries. TBD's broad substrate scope and mild reaction conditions make it an ideal catalyst for the construction of such libraries for high-throughput screening. For example, a compound known as TDB (Tricyclic decyl benzoxazole), a benzoxazole (B165842) derivative, has been shown to induce autophagy-dependent apoptosis in gastric cancer cells by regulating the PI3K/AKT/mTOR signaling pathway.[16] While this "TDB" is a different molecule, the synthesis of such complex heterocyclic structures can be facilitated by catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene.

Conclusion

1,5,7-Triazabicyclo[4.4.0]dec-5-ene is a highly effective and versatile organocatalyst with significant applications in the synthesis of complex organic molecules. For researchers and professionals in drug development, TBD offers a powerful tool for the construction of novel chemical entities with potential therapeutic applications. Its ability to promote key chemical transformations under mild conditions makes it an invaluable asset in the synthesis of pharmaceutical intermediates and bioactive compounds. A thorough understanding of its catalytic mechanisms and experimental protocols, as outlined in this guide, is essential for leveraging its full potential in the advancement of medicinal chemistry and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | 5807-14-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

- 16. Compound TDB (Tricyclic decyl benzoxazole) induces autophagy-dependent apoptosis in the gastric cancer cell line MGC-803 by regulating PI3K/AKT/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,7-Triazabicyclo[4.4.0]dec-5-ene, commonly known as TBD, is a bicyclic guanidine (B92328) that has emerged as a powerful and versatile organocatalyst in a myriad of organic transformations. Its unique structural framework, combining a strong basic character with hydrogen-bonding capabilities, allows it to effectively catalyze a wide range of reactions, including polymerizations, acyl transfers, and carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and catalytic applications of TBD, with a focus on its mechanistic pathways and experimental protocols.

Molecular Structure and Physicochemical Properties

TBD is a colorless solid organic compound with the chemical formula C₇H₁₃N₃.[1][2] Structurally, it is a bicyclic guanidine.[3] The molecule's rigidity and the electronic properties of the guanidine functional group contribute to its high basicity.

Quantitative Data Summary

A summary of the key physicochemical properties of TBD is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃ | [1][2] |

| Molecular Weight | 139.20 g/mol | [1][2] |

| CAS Number | 5807-14-7 | [1][2] |

| Melting Point | 125-130 °C | [1] |

| pKa | 24.97 | [4] |

| Appearance | Colorless to faintly yellow crystals | [3][5] |

| Solubility | Soluble in water, ethanol, acetonitrile, and other organic solvents | [1][5] |

Synthesis of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Several synthetic routes to TBD have been reported. A common laboratory-scale synthesis involves the cyclization of 1,3-propanediamine with guanidine hydrochloride. An alternative industrial method involves the reaction of a disubstituted carbodiimide (B86325) with dipropylene triamine.

Experimental Protocol: Synthesis via Disubstituted Carbodiimide

This protocol is based on a patented method for the production of TBD.[6]

Materials:

-

Disubstituted carbodiimide (e.g., diisopropylcarbodiimide)

-

Dipropylene triamine

-

Optional: Ethereal solvent (e.g., tetrahydrofuran) or alcohol

Procedure:

-

The disubstituted carbodiimide and dipropylene triamine are reacted, either in the presence of an ethereal solvent or alcohol, or in a solventless process.

-

The reaction mixture is heated to facilitate the formation of TBD and an amine byproduct.

-

The progress of the reaction can be monitored using spectroscopic techniques such as IR or ¹³C NMR to confirm the consumption of reactants and the formation of the product.

-

The amine byproduct can be removed from the reaction vessel via distillation, which can be performed concurrently with the reaction.

-

Upon completion of the reaction, TBD can be isolated. If a solvent was used, TBD can be separated through distillation at atmospheric pressure.

-

The final product can be recovered in powder form.

Catalytic Applications and Mechanisms

TBD is a highly effective catalyst for a variety of organic transformations due to its strong basicity and ability to act as a bifunctional catalyst.[4][7] It is known to catalyze Michael reactions, Henry reactions, transesterification reactions, and Knoevenagel condensations.[3]

Ring-Opening Polymerization of Cyclic Esters

TBD is a particularly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactones, leading to the formation of polyesters with narrow polydispersity.[8][9] The proposed mechanism involves a bifunctional activation by TBD.

References

- 1. 1,5,7-三氮杂双环 [4.4.0] 癸烯-5-烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Triazabicyclodecene - Wikipedia [en.wikipedia.org]

- 4. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | 5807-14-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US20130289273A1 - Methods for producing 1,5,7-triazabicyclo[4.4.0]dec-5-ene by reaction of a disubstituted carbodiimide and dipropylene triamine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The mechanism of TBD-catalyzed ring-opening polymerization of cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Triazabicyclodecene (TBD): An In-depth Technical Guide to its pKa and Basicity in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa and basicity of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in the non-aqueous solvent, acetonitrile (B52724). TBD is a potent, non-ionic, and sterically hindered amidine superbase that has found widespread application as a catalyst in organic synthesis. Its efficacy in this domain is intrinsically linked to its high basicity in aprotic polar solvents like acetonitrile. This document outlines the quantitative basicity of TBD, details the experimental protocols for its determination, and provides visual aids to conceptualize the underlying chemical principles and experimental workflows.

Basicity and pKa of TBD in Acetonitrile

The basicity of a compound in a given solvent is quantified by its pKa value, which represents the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value in a specific solvent indicates a stronger base. In the context of acetonitrile (MeCN), a polar aprotic solvent, TBD exhibits exceptionally high basicity.

The pKa of the conjugate acid of TBD, [TBDH]⁺, in acetonitrile has been determined to be 26.0 . This high value firmly establishes TBD as a superbase in this solvent. Its strong basicity is a consequence of the efficient delocalization of the positive charge in its protonated form, a characteristic feature of guanidine-like structures.

Comparative Basicity

To appreciate the magnitude of TBD's basicity, it is instructive to compare its pKa in acetonitrile with that of other well-known organic bases.

| Compound | Abbreviation | pKa in Acetonitrile |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | 26.0 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 24.3 |

| 1,1,3,3-Tetramethylguanidine | TMG | 23.3 |

| Triethylamine | TEA | 18.5 |

| Pyridine | - | 12.3 |

This table presents a selection of organic bases and their reported pKa values in acetonitrile for comparative purposes. The values for bases other than TBD are sourced from commonly cited literature in the field.

Experimental Protocol for pKa Determination in Acetonitrile

The determination of pKa values in non-aqueous solvents like acetonitrile requires meticulous experimental design to ensure accuracy and reproducibility. The following protocol outlines a common potentiometric titration method.

Materials and Reagents

-

Solvent: Acetonitrile (HPLC grade, dried over molecular sieves or distilled from CaH₂).

-

Titrant: A standardized solution of a strong acid in acetonitrile (e.g., 0.01 M trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄)).

-

Base: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), purified by sublimation or recrystallization.

-

Buffer for Calibration: A solution of a well-characterized buffer system in acetonitrile (e.g., a mixture of a weak acid and its conjugate base with a known pKa in MeCN).

-

Instrumentation:

-

Autotitrator or a precise burette.

-

pH meter or potentiometer with a glass electrode or a specific ion electrode suitable for non-aqueous media.

-

Stirring plate and stir bar.

-

Inert atmosphere setup (e.g., nitrogen or argon gas line) to exclude moisture and carbon dioxide.

-

Experimental Procedure

-

Solvent and Reagent Preparation: All solutions must be prepared using dry acetonitrile under an inert atmosphere to prevent contamination with water or CO₂, which can significantly affect the results.

-

Electrode Calibration: The electrode system is calibrated using a buffer solution with a known pKa in acetonitrile. This step is crucial for relating the measured potential (in millivolts) to the pKa scale in the specific solvent.

-

Titration:

-

A known concentration of TBD (e.g., 0.001 M) is dissolved in a measured volume of dry acetonitrile in the titration vessel.

-

The solution is continuously stirred and maintained under an inert atmosphere.

-

The standardized acidic titrant is added in small, precise increments.

-

The potential (mV) of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured potential (mV) against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve.

-

The potential at the half-equivalence point (where half of the base has been neutralized) corresponds to the pKa of the conjugate acid of the base in acetonitrile.

-

Visualizing Experimental and Chemical Concepts

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps involved in the potentiometric determination of the pKa of TBD in acetonitrile.

Protonation Equilibrium of TBD in Acetonitrile

The basicity of TBD in acetonitrile is defined by the following protonation equilibrium. The high pKa of its conjugate acid, [TBDH]⁺, signifies that this equilibrium lies far to the right.

This guide provides foundational knowledge on the basicity of TBD in acetonitrile, a critical parameter for its application in organic synthesis and other chemical processes. The provided experimental protocol serves as a template for the accurate determination of pKa values in this non-aqueous medium. For further in-depth understanding, consulting the primary literature is recommended.

The Solubility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a versatile and powerful organocatalyst, in a range of common organic solvents. Understanding the solubility of TBD is critical for its effective application in various chemical transformations, including polymerization, catalysis, and synthesis. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Quantitative and Qualitative Solubility of TBD

The solubility of TBD is a key parameter for its use as a catalyst and reagent in organic synthesis. The following table summarizes the available quantitative and qualitative solubility data for TBD in various organic solvents.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~ 30 mg/mL[1][2] | - |

| N,N-Dimethylformamide (DMF) | Amide | ~ 30 mg/mL[1][2] | - |

| Acetonitrile | Nitrile | - | Soluble[3] |

| Polar Protic Solvents | |||

| Ethanol | Alcohol | ~ 30 mg/mL[1][2] | Soluble |

| Water | Inorganic | - | Soluble |

| Nonpolar Solvents | |||

| Toluene (B28343) | Aromatic Hydrocarbon | 1 g / 15 mL (~66.7 mg/mL) | Soluble |

| General | |||

| Various Organic Solvents | - | - | Soluble in a variety of organic solvents[4] |

Note: The provided quantitative data is approximate and may vary with temperature and the specific grade of the solvent and TBD.

Experimental Protocols

Determination of TBD Solubility in an Organic Solvent (Shake-Flask Method)

This protocol describes a standard laboratory procedure for determining the solubility of TBD in a given organic solvent at a specific temperature, commonly referred to as the shake-flask method.

Materials:

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), crystalline solid

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, as appropriate for the solvent and TBD analysis.

-

Pipettes and other standard laboratory glassware.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline TBD to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid TBD remaining.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

Accurately weigh the filtered solution.

-

Dilute a known volume or weight of the saturated solution with the same organic solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of TBD.

-

-

Calculation of Solubility:

-

Calculate the concentration of TBD in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 g of solvent.

-

TBD-Catalyzed Ring-Opening Polymerization of Lactide

This protocol provides a general procedure for the ring-opening polymerization of lactide using TBD as a catalyst, a common application where TBD's solubility is crucial.

Materials:

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

-

Lactide (L-lactide, D-lactide, or rac-lactide)

-

Anhydrous toluene or other suitable anhydrous solvent

-

Initiator (e.g., benzyl (B1604629) alcohol)

-

Schlenk flask and other oven-dried glassware

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfers

Procedure:

-

Preparation of Reactants:

-

Dry the lactide and initiator under vacuum or by azeotropic distillation to remove any water.

-

Prepare a stock solution of TBD in the anhydrous solvent of choice (e.g., toluene) at a known concentration.

-

Prepare a stock solution of the initiator (e.g., benzyl alcohol) in the anhydrous solvent.

-

-

Polymerization:

-

In an oven-dried Schlenk flask under an inert atmosphere, add the desired amount of lactide.

-

Add the anhydrous solvent to dissolve the lactide.

-

Initiate the polymerization by adding the desired amount of the initiator stock solution via syringe.

-

Add the TBD catalyst stock solution to the reaction mixture via syringe to start the polymerization. The amount of TBD will depend on the desired monomer-to-catalyst ratio.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures) for the specified time.

-

-

Quenching and Polymer Isolation:

-

Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid or acetic acid) to neutralize the TBD catalyst.

-

Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as cold methanol (B129727) or hexane.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer, catalyst, and initiator.

-

Dry the polymer under vacuum to a constant weight.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining TBD solubility using the shake-flask method.

TBD-Catalyzed Ring-Opening Polymerization Workflow

Caption: General workflow for TBD-catalyzed ring-opening polymerization of lactide.

References

The Rise of a Superbase: A Technical Guide to Triazabicyclodecene (TBD) as a Catalyst

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has emerged as a powerful and versatile organocatalyst in modern organic synthesis. This bicyclic guanidine (B92328) is a strong, non-nucleophilic base that has demonstrated exceptional efficacy in a wide array of chemical transformations. Its unique bifunctional nature, possessing both a potent nucleophilic/basic site and a hydrogen-bond donating N-H group, allows for a dual activation mechanism in many reactions, leading to high efficiency and selectivity under mild conditions. This guide provides a comprehensive overview of the history, discovery, and catalytic applications of TBD, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to serve as a valuable resource for researchers in academia and industry.

History and Discovery

The catalytic potential of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) was significantly brought to the forefront of organocatalysis in 2006 by the collaborative work of Hedrick and Waymouth.[1] Their seminal paper in the Journal of the American Chemical Society detailed the remarkable ability of TBD to act as a simple bifunctional organocatalyst for acyl transfer and, notably, the ring-opening polymerization (ROP) of cyclic esters.[1] This work highlighted the unique mechanism where TBD could simultaneously activate both the ester and an alcohol, a key feature that distinguished it from other organobases.[1] Prior to this, while TBD was known as a strong base, its application as a versatile catalyst for a broad range of organic transformations was not widely appreciated. The work by Hedrick and Waymouth catalyzed a surge of interest in TBD, leading to its exploration in a multitude of reactions, including Michael additions, amidations, and Henry reactions, solidifying its position as a key tool in the organocatalysis toolbox.

Physicochemical Properties and Synthesis

TBD is a white to off-white crystalline solid with a molecular weight of 139.20 g/mol . It is soluble in a range of organic solvents, including toluene, THF, and DMSO. Its high basicity is a defining characteristic, with the pKa of its conjugate acid being approximately 26 in acetonitrile.

Synthesis of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

A common synthetic route to TBD involves the cyclization of 1,3-propanediamine with guanidine hydrochloride in the presence of a strong base like sodium hydroxide (B78521).[2]

Experimental Protocol:

-

To a round-bottom flask, add 1,3-propanediamine (1.0 eq), guanidine hydrochloride (1.0 eq), and sodium hydroxide (2.0 eq).

-

The mixture is heated, typically in a solvent-free manner or in a high-boiling solvent, to drive the cyclization and remove volatile byproducts.

-

After the reaction is complete, the crude product is purified by distillation or recrystallization to yield TBD as a white solid.[2]

Catalytic Applications and Quantitative Data

TBD's catalytic prowess extends across a variety of important organic transformations. Its effectiveness is often attributed to its bifunctional nature, which allows it to act as both a Brønsted base and a hydrogen-bond donor.

Ring-Opening Polymerization (ROP)

The TBD-catalyzed ROP of cyclic esters, such as lactide and caprolactone, is a cornerstone of its application, providing access to well-defined biodegradable polymers.[3]

Table 1: TBD-Catalyzed Ring-Opening Polymerization of rac-Lactide [3]

| Entry | [rac-LA]/[Cat.] | Initiator (eq) | Temp (°C) | Time (min) | Conversion (%) | Pm |

| 1 | 100/1 | 1 | RT | 1 | >99 | 0.67 |

| 2 | 100/1 | 2 | RT | 1 | >99 | - |

| 3 | 200/1 | 1 | RT | 5 | >99 | 0.68 |

| 4 | 100/1 | 1 | 0 | 60 | >99 | 0.69 |

Reaction conditions: rac-lactide polymerization catalyzed by a chiral diphenyl-TBD derivative in CH2Cl2. Pm = probability of meso dyads.[3]

Experimental Protocol for ROP of rac-Lactide: [3]

-

In a glovebox, a flame-dried vial is charged with rac-lactide and the desired amount of initiator (e.g., benzyl (B1604629) alcohol).

-

Anhydrous solvent (e.g., CH2Cl2 or toluene) is added to dissolve the solids.

-

A stock solution of TBD in the same solvent is prepared.

-

The required amount of the TBD stock solution is added to the monomer/initiator mixture via syringe.

-

The reaction is stirred at the desired temperature for the specified time.

-

The polymerization is quenched by the addition of a weak acid (e.g., a solution of acetic acid in dichloromethane).

-

The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.[3]

Amidation of Esters

TBD is an effective catalyst for the direct amidation of unactivated esters with amines, a transformation that is often challenging under mild conditions.[4]

Table 2: TBD-Catalyzed Synthesis of Cyclic Imides via Amidation Cascade [4]

| Entry | Amine Substrate | Yield (%) |

| 1 | Benzylamine | 95 |

| 2 | 4-Methoxybenzylamine | 98 |

| 3 | Furfurylamine | 92 |

| 4 | Cyclohexanemethylamine | 85 |

| 5 | (S)-(-)-1-Phenylethylamine | 91 (1:1 dr) |

Reaction conditions: Enol lactone (1.0 eq), amine (1.5 eq), TBD (30 mol%), DMSO, rt, 1 h.[4]

Experimental Protocol for TBD-Catalyzed Amidation: [4]

-

To a vial containing a magnetic stir bar, add the enol lactone (1.0 eq), the amine (1.5 eq), and the solvent (e.g., DMSO).

-

Add TBD (30 mol%) to the mixture.

-

Stir the reaction at room temperature for the specified time (e.g., 1 hour).

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.

-

The product is purified by flash chromatography.[4]

Michael Addition

TBD efficiently catalyzes the Michael addition of various nucleophiles to α,β-unsaturated compounds, often providing high yields in short reaction times.[5]

Table 3: TBD-Catalyzed Michael Addition of Dimethyl Malonate to Cyclopentenone [5]

| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

| 1 | TBD (10) | Toluene | 15 | >95 |

| 2 | TBD (10) | THF | 20 | >95 |

| 3 | TBD (10) | CH3CN | 30 | >90 |

Reaction conditions: Cyclopentenone (1.0 eq), dimethyl malonate (1.2 eq), room temperature.[5]

Experimental Protocol for TBD-Catalyzed Michael Addition: [5]

-

To a vial, add the Michael acceptor (e.g., cyclopentenone, 1.0 eq) and the Michael donor (e.g., dimethyl malonate, 1.2 eq) in the chosen solvent (e.g., toluene).

-

Add TBD (10-20 mol%) to the mixture.

-

Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

After completion, the reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl).

-

The product is extracted with an organic solvent, dried, and purified by chromatography.[5]

Catalytic Mechanisms and Visualizations

The catalytic activity of TBD is primarily attributed to two key mechanistic pathways: a bifunctional hydrogen-bonding mechanism and a nucleophilic catalysis mechanism.

Bifunctional Hydrogen-Bonding Mechanism

In this pathway, prevalent in reactions like ring-opening polymerization, the N-H group of TBD acts as a hydrogen-bond donor to activate the electrophile (e.g., the carbonyl group of a cyclic ester), while the imine nitrogen acts as a Brønsted base to deprotonate the nucleophile (e.g., an alcohol initiator). This dual activation facilitates the nucleophilic attack and subsequent reaction steps.

Caption: Bifunctional activation mechanism of TBD in ring-opening polymerization.

Nucleophilic Catalysis Mechanism

In reactions such as amidation, TBD can act as a nucleophile, attacking the electrophilic center (e.g., the ester carbonyl) to form a reactive acyl-guanidinium intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide product and regenerate the TBD catalyst.

Caption: Nucleophilic catalysis mechanism of TBD in the amidation of esters.

General Experimental Workflow

The following diagram illustrates a typical workflow for a TBD-catalyzed reaction.

Caption: A generalized experimental workflow for TBD-catalyzed reactions.

Conclusion

1,5,7-Triazabicyclo[4.4.0]dec-5-ene has proven to be a remarkably effective and versatile organocatalyst. Its commercial availability, ease of handling, and high catalytic activity for a broad range of transformations make it an invaluable tool for synthetic chemists. The mechanistic understanding of its dual functionality continues to inspire the development of new catalytic applications. This guide has provided a detailed overview of the history, synthesis, and catalytic use of TBD, supported by quantitative data and experimental protocols, to aid researchers in harnessing the full potential of this powerful superbase.

References

Spectroscopic Profile of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic guanidine, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a versatile catalyst in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with typical experimental protocols for data acquisition.

Spectroscopic Data of Triazabicyclodecene (TBD)

The structural elucidation of TBD is fundamental to understanding its catalytic activity and for quality control in its application. The data presented here is compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of TBD. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2-3.3 | Multiplet | 4H | -CH₂-N= |

| ~3.1 | Multiplet | 4H | -CH₂-N- |

| ~1.9 | Multiplet | 2H | -CH₂-CH₂-N- |

| ~1.6 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| Variable | Broad Singlet | 1H | N-H |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C=N (Guanidine Carbon) |

| ~46 | -CH₂-N= |

| ~37 | -CH₂-N- |

| ~20 | -CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in TBD. The data below corresponds to key vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | N-H Stretch |

| ~2940-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=N Stretch (Guanidine) |

| ~1450 | Medium | C-H Bend |

| ~1250 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 138 | High | [M-H]⁺ |

| 55 | High | Fragment |

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data for TBD.

NMR Spectroscopy

Sample Preparation: A small quantity of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 400 MHz or higher field spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: The spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid TBD sample is placed directly onto the ATR crystal. For transmission IR, a thin film can be prepared by dissolving the sample in a volatile solvent like methylene (B1212753) chloride, casting it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1] Alternatively, a KBr pellet can be prepared by grinding a small amount of TBD with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: A background spectrum of the empty ATR crystal, salt plate, or KBr pellet is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹. The instrument's software automatically processes the data, which is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: The TBD sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a low concentration (typically in the µg/mL to ng/mL range).

Data Acquisition: The sample solution is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.[1] For ESI, the sample is infused directly into the source. For GC-MS, the sample is injected onto a GC column to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis of TBD

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.

Caption: Workflow for the Spectroscopic Analysis of TBD.

References

An In-depth Technical Guide to the Safe Handling of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a strong, non-nucleophilic bicyclic guanidine (B92328) base frequently utilized in organic synthesis.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

1,5,7-Triazabicyclo[4.4.0]dec-5-ene is classified as a hazardous substance.[3] It is crucial to understand its primary hazards to implement appropriate safety measures.

-

Skin Corrosion/Irritation: TBD is corrosive and can cause severe skin burns upon direct contact.[3][4] Alkaline corrosives may lead to severe pain, brownish stains, and deep tissue destruction.[3] Pre-existing skin disorders may be aggravated by exposure.[5]

-

Serious Eye Damage/Eye Irritation: Direct contact with TBD can cause severe eye damage, including pain, burns, swelling, and potential clouding of the cornea.[3][4] Vapors or mists are also extremely irritating to the eyes.[3]

-

Acute Toxicity (Oral): The substance is harmful if swallowed, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[3] It can produce severe chemical burns in the mouth and gastrointestinal tract.[3]

-

Respiratory Irritation: Inhalation of dust or aerosols can cause respiratory irritation and may lead to lung damage.[3] Symptoms can include coughing, choking, and pain.[3] Individuals with impaired respiratory function may experience further disability if exposed.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of TBD is essential for its safe handling and storage.

| Property | Value | Source |

| Chemical Formula | C₇H₁₃N₃ | [4] |

| Molecular Weight | 139.20 g/mol | [4] |

| Appearance | White to yellow crystalline powder | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL).[6][7] Limited solubility in water; does not mix well.[3] Soluble in PBS (pH 7.2) at approximately 2 mg/mL.[6][7] | [3][6][7] |

| Storage Temperature | Recommended at 4°C or -20°C for long-term stability (≥4 years). | [4][6] |

| pKa of Conjugate Acid | ~13.5 (in water) | [8] |

Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's stability.

-

General Handling: Avoid all personal contact, including inhalation of dust.[3] Handle in a well-ventilated area, preferably in a chemical fume hood.[4][9] Do not breathe dust, fumes, or mists.[4][10] Wash hands thoroughly after handling.[4][11] Do not eat, drink, or smoke in areas where TBD is used.[11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles. A full face shield is recommended where splashing is possible.[3]

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/OSHA-approved particulate dust filter respirator.[3]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][12] Keep away from direct sunlight and sources of ignition.[4] Store locked up.[4][10] TBD absorbs carbon dioxide from the air, so proper sealing is critical.[3]

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents (e.g., nitrates, chlorine bleaches), copper, aluminum, and their alloys.[3]

First-Aid Measures

In the event of exposure, immediate action is necessary.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the affected area with large amounts of water.[3] Remove all contaminated clothing and footwear.[3] Seek immediate medical attention.[10]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[4]

-

Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[10]

Accidental Release and Disposal

-

Spill Cleanup: For minor spills, remove all ignition sources.[3] Use dry cleanup procedures and avoid generating dust.[3] Absorb solutions with an inert, liquid-binding material like diatomite.[4] Place the spilled material in a suitable, labeled container for waste disposal.[3] Decontaminate surfaces by scrubbing with alcohol.[4]

-

Waste Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[4]

Experimental Protocol: General Procedure for a TBD-Catalyzed Reaction

This protocol outlines a general workflow for using TBD as a catalyst in an organic reaction. Researchers should adapt this procedure based on the specific requirements of their reaction.

-

Preparation:

-

Ensure the reaction vessel is dry and equipped with a magnetic stirrer.

-

The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture.

-

All solvents should be anhydrous.

-

-

Reagent Addition:

-

In a chemical fume hood, add the substrate and anhydrous solvent to the reaction vessel.

-

While stirring, add the other reactants.

-

Carefully weigh the required amount of TBD in a glovebox or a fume hood to avoid inhalation of the powder.

-

Add the TBD to the reaction mixture. TBD can be added as a solid or as a solution in the reaction solvent.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Work-up and Quenching:

-

Upon completion, cool the reaction mixture to room temperature if it was heated.

-

Quench the reaction by adding a saturated aqueous solution of a mild acid, such as ammonium (B1175870) chloride, to neutralize the TBD.[9]

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-